molecular formula C18H27BClNO2 B2500256 3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid, pinacol ester CAS No. 2096341-87-4

3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid, pinacol ester

Cat. No.: B2500256
CAS No.: 2096341-87-4
M. Wt: 335.68
InChI Key: LMUCKXMENJYEKG-UHFFFAOYSA-N
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Description

3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid, pinacol ester is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

Target of Action

Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices .

Mode of Action

The compound is a boronate ester and is generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is part of the broader family of palladium-catalyzed coupling reactions, which are central to many synthetic strategies in organic chemistry.

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could potentially impact the bioavailability of the compound.

Result of Action

The suzuki–miyaura reaction, in which this compound participates, is known for its ability to form carbon-carbon bonds, a fundamental process in the synthesis of many complex organic compounds .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH strongly influences the rate of the hydrolysis reaction of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 3-chloro-4-(cyclopentylaminomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure the stability of the boronic ester. The process can be summarized as follows:

    Starting Materials: 3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid and pinacol.

    Catalyst: A suitable catalyst such as palladium or a base like potassium carbonate.

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of high-throughput screening techniques can also optimize reaction conditions and catalyst selection.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving boronic esters, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidation products.

    Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl or diaryl compounds.

    Oxidation: Formation of boronic acids or borate esters.

    Substitution: Formation of substituted phenylboronic esters.

Scientific Research Applications

3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid, pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid, Pinacol Ester: Lacks the chlorine and cyclopentylaminomethyl groups, making it less versatile in certain reactions.

    4-Chlorophenylboronic Acid, Pinacol Ester: Similar structure but lacks the cyclopentylaminomethyl group, affecting its reactivity and applications.

    Cyclopentylboronic Acid, Pinacol Ester: Lacks the aromatic ring and chlorine atom, limiting its use in cross-coupling reactions.

Uniqueness

3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid, pinacol ester is unique due to the presence of both the chlorine atom and the cyclopentylaminomethyl group. These functional groups enhance its reactivity and make it suitable for a wider range of chemical reactions and applications compared to its simpler counterparts.

Properties

IUPAC Name

N-[[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BClNO2/c1-17(2)18(3,4)23-19(22-17)14-10-9-13(16(20)11-14)12-21-15-7-5-6-8-15/h9-11,15,21H,5-8,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUCKXMENJYEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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